Asparagylglutamic acid
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Overview
Description
Asparagylglutamic acid, also known as N-acetylaspartylglutamic acid, is a naturally occurring peptide neurotransmitter. It is composed of N-acetylaspartic acid and glutamic acid linked via a peptide bond. This compound is prevalent in the mammalian nervous system and plays a significant role in neurotransmission .
Preparation Methods
Asparagylglutamic acid is synthesized in neurons from the amino acids glutamate and N-acetylaspartate via the enzyme NAAG synthetase. The synthesis involves the formation of a peptide bond between N-acetylaspartic acid and glutamic acid . Industrial production methods typically involve enzymatic synthesis, ensuring high specificity and yield.
Chemical Reactions Analysis
Asparagylglutamic acid undergoes various chemical reactions, including:
Oxidation and Reduction:
Scientific Research Applications
Asparagylglutamic acid has numerous scientific research applications:
Neuroscience: It acts as a neuromodulator of glutamatergic synapses by activating presynaptic metabotropic glutamate receptor 3 (mGluR3).
Biochemistry: It serves as a model compound for studying peptide neurotransmitters and their interactions with receptors and enzymes.
Mechanism of Action
Asparagylglutamic acid exerts its effects primarily through the activation of metabotropic glutamate receptor 3 (mGluR3). This activation leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neurons and glial cells. This reduction in second messengers results in decreased neurotransmitter release and modulation of gene expression .
Comparison with Similar Compounds
Asparagylglutamic acid is often compared with other peptide neurotransmitters such as:
N-acetylaspartic acid: While it is a precursor in the synthesis of this compound, it does not have the same neuromodulatory effects.
N-acetylaspartylglutamate derivatives: These compounds, including ZJ43 and 2-PMPA, are used in research for their potential therapeutic effects in reducing neuropathic pain and neuroprotection.
This compound’s unique combination of N-acetylaspartic acid and glutamic acid, along with its specific receptor interactions, distinguishes it from other similar compounds and highlights its importance in neuroscience and medicine.
Properties
IUPAC Name |
2-[(2,4-diamino-4-oxobutanoyl)amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-4(3-6(11)13)8(16)12-5(9(17)18)1-2-7(14)15/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDPDVJAHQFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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